(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
Description
Properties
IUPAC Name |
(2-methylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-5-2-3-8-16(13)17(22)20-10-9-19-18(20)25-12-14-6-4-7-15(11-14)21(23)24/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPMUXPFCUCVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic organic molecule that belongs to the imidazole class. Its unique structure, featuring a 3-nitrobenzyl group and a thioether linkage, has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, and it typically appears as a yellow crystalline powder. The compound has a melting point ranging from 200 to 215 °C and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
1. Enzyme Inhibition:
The compound has shown notable inhibitory activity against cysteine proteases, which play critical roles in cancer progression, viral infections, and inflammatory responses. This inhibition may be attributed to the compound's ability to bind to specific enzyme active sites, thereby modulating their activity .
2. Anticancer Properties:
Preclinical studies have demonstrated potential anti-tumor effects. For instance, derivatives of imidazole compounds have been evaluated for their cytotoxicity against various cancer cell lines. The compound's mechanism of action likely involves the formation of reactive intermediates through the reduction of the nitro group, which can interact with biological targets .
3. Anti-inflammatory and Anti-viral Effects:
In addition to its anticancer properties, this compound has exhibited anti-inflammatory and anti-viral activities in various studies. These effects are crucial for developing therapeutic agents targeting inflammatory diseases and viral infections .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions: The imidazole ring can participate in hydrogen bonding and coordination with metal ions, enhancing its interaction with biological molecules.
- Formation of Reactive Intermediates: The nitro group can undergo reduction to form reactive species that may further engage in biochemical interactions .
Comparative Analysis of Similar Compounds
The following table summarizes the key features of structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 2-((3-nitrobenzyl)thio)-1-methyl-4,5-dihydro-1H-imidazole | Contains a methyl group instead of a tosyl group; different stability/reactivity. |
| 2-((3-nitrobenzyl)thio)-1-benzyl-4,5-dihydro-1H-imidazole | Benzyl substitution alters electronic properties; may affect biological activity. |
| 2-((3-nitrobenzyl)thio)-1-phenyl-4,5-dihydro-1H-imidazole | Phenyl substitution changes steric hindrance; impacts interaction with targets. |
Case Studies
Several studies have highlighted the efficacy of imidazole derivatives similar to this compound in various applications:
Study 1: Anticancer Activity Evaluation
A series of imidazole thioacetanilides were synthesized and evaluated for their anticancer properties against multiple cell lines including leukemia and breast cancer. The most potent derivative exhibited an IC value of 0.67 µM against prostate cancer cells .
Study 2: Mechanism-Based Approaches
Research focusing on mechanism-based approaches for drug development highlighted the potential of compounds like this compound to inhibit specific enzymes involved in tumor progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazoline Core
a) Methanone-Linked Aryl Groups
- (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Replaces o-tolyl with a 4-nitrophenyl group, enhancing electron-withdrawing effects. The 3-(trifluoromethyl)benzylthio group introduces strong hydrophobicity and metabolic stability compared to the 3-nitrobenzylthio group. Key difference: The para-nitro vs. ortho-methyl substitution alters steric and electronic profiles, impacting solubility and target affinity .
- Piperidinyl vs. o-tolyl methanone: Alters hydrophobicity and hydrogen-bonding capacity. Yield: 42–75%, suggesting efficient synthetic routes for methoxy-substituted analogs .
b) Thioether Substituents
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one (): Replaces the imidazoline core with a thiadiazole ring. Melting point: 147–149°C, comparable to imidazoline derivatives, indicating similar crystallinity .
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one ():
Table 1: Key Properties of Selected Analogs
*Estimated based on molecular formula.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how do reaction conditions affect yield?
The synthesis typically involves multi-step reactions:
- Thioether formation : Reacting 3-nitrobenzyl chloride with a thiol-containing intermediate (e.g., 4,5-dihydro-1H-imidazole-2-thiol) under basic conditions (e.g., NaH or K₂CO₃) .
- Coupling with o-tolyl methanone : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps. Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 65–70% yield under 100°C, 30 min) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H/13C NMR confirms connectivity of the imidazole ring, thioether linkage, and o-tolyl group. Aromatic protons from the nitrobenzyl moiety appear downfield (δ 7.5–8.5 ppm) .
- IR : C-S stretch (~700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 395.4 [M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. How do the nitro and o-tolyl groups influence chemical reactivity?
- Nitro group : Strong electron-withdrawing effect reduces nucleophilicity at the thioether sulfur but stabilizes intermediates via resonance. May participate in reduction or electrophilic substitution reactions .
- o-Tolyl group : Steric hindrance slows reactions at the ortho position (e.g., coupling or oxidation) .
- Reactivity testing : Kinetic studies under varying pH and solvent polarity reveal preferential reactivity at the imidazole nitrogen .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., IC₅₀ variability)?
- Assay standardization : Control temperature (e.g., 37°C), pH (7.4 for physiological conditions), and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
- Purity validation : Use HPLC-MS to detect impurities (>98% purity required for reliable IC₅₀ measurements) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -logIC₅₀) to identify outliers .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding poses in enzyme active sites (e.g., cytochrome P450 or kinases). The nitro group may form hydrogen bonds with Arg residues .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories. The o-tolyl group’s hydrophobicity enhances interactions with lipid-rich domains .
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro vs. fluoro) with activity to guide structural optimization .
Q. How to mitigate side reactions during synthesis?
- Protecting groups : Temporarily protect the nitro group (e.g., using Boc) during thioether formation to prevent reduction .
- Catalyst selection : Pd(PPh₃)₄ minimizes undesired coupling byproducts in the final step .
- Low-temperature steps : Perform thioether formation at 0–5°C to suppress oxidation to sulfone derivatives .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values (10 μM vs. 25 μM) in kinase inhibition assays.
Resolution :
Verify compound stability in DMSO (e.g., NMR after 24 h storage).
Test against recombinant vs. native kinases to rule out isoform-specific effects .
Repeat assays with ATP concentrations adjusted to physiological levels (1–5 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
